N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Description
N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a synthetic compound with a molecular formula of C20H30FN3O and a molecular weight of 347.47 g/mol . This compound features a piperazine ring substituted with a 3-fluorophenylmethyl group and an acetamide group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-cycloheptyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O/c21-18-7-5-6-17(14-18)15-23-10-12-24(13-11-23)16-20(25)22-19-8-3-1-2-4-9-19/h5-7,14,19H,1-4,8-13,15-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIYKCZWVOAEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Fluorophenylmethyl Group: The piperazine ring is then substituted with a 3-fluorophenylmethyl group using appropriate reagents and conditions.
Attachment of the Acetamide Group: Finally, the acetamide group is introduced to the molecule through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the piperazine ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as binding to specific receptors.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-CYCLOHEPTYL-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE include:
N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: A similar compound with a 4-fluorophenylmethyl group instead of a 3-fluorophenylmethyl group.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds share the piperazine ring structure and have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both the piperazine ring and the acetamide group. This combination of structural features contributes to its distinct chemical and biological properties .
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